5-Bromo-2-thienylzinc bromide

Overview

Description

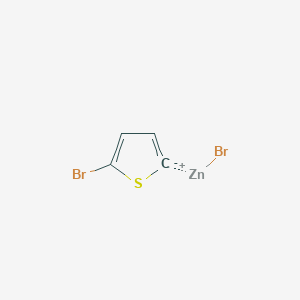

5-Bromo-2-thienylzinc bromide is a chemical compound with the molecular formula C4H2Br2SZn and a molecular weight of 307.32 . It is typically stored in a refrigerator and is available in a liquid form . The IUPAC name for this compound is (5-bromo-1H-1lambda3-thiophen-2-yl)zinc (II) bromide .

Synthesis Analysis

The synthesis of this compound involves the oxidative addition of active zinc into a carbon-bromine bond . In a typical procedure, active zinc is added to 3,5-Dibromo-2-methylthiophene at room temperature, and the resulting mixture is stirred for 1 hour .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringBr [Zn]c1ccc (Br)s1 . This indicates that the compound contains a zinc atom bonded to a bromine atom and a thiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom . Physical And Chemical Properties Analysis

This compound is a liquid with a concentration of 0.5 M in THF . It has a density of 1.021 g/mL at 25 °C .Scientific Research Applications

Synthesis and Polymer Preparation

A key application of 5-bromo-2-thienylzinc bromide is in the synthesis of organic compounds. One study developed a method for preparing this compound via site-selective oxidative addition of active zinc into a carbon–bromine bond. This method facilitates subsequent cross-coupling reactions under mild conditions, yielding moderate to high product yields (Jung, Cho, & Kim, 2013).

Another significant application of thienylzinc reagents like this compound is in the preparation of regioregular poly(3-hexylthiophene) (P3HT), a conducting polymer. P3HT is utilized in various chemical devices, such as photovoltaics, electrochromic devices, optical sensors, organic light-emitting diodes, and field-effect transistors. The organometallic reagent this compound, prepared through direct insertion of highly active zinc into dibromo-alkylthiophenes, plays a crucial role in the synthesis of regioregular P3HT (Rieke & Kim, 2012).

Functionalized Arylzinc Compound Synthesis

This compound is also important in creating functionalized aryl- and thienylzinc species. A study described a new chemical method for synthesizing these intermediates in good to excellent yields. This method, involving the activation of aryl bromides by low-valent cobalt species, represents an alternative to more traditional procedures (Fillon, Gosmini, & Périchon, 2003).

Safety and Hazards

properties

IUPAC Name |

5-bromo-2H-thiophen-2-ide;bromozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrS.BrH.Zn/c5-4-2-1-3-6-4;;/h1-2H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGCPOFIURDPFT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=[C-]SC(=C1)Br.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2SZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B115822.png)